REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]([O:12]C)=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][N:6](C=O)[CH2:7]2.B(Br)(Br)Br.CO>ClCCl>[CH3:1][C:2]1[C:11]([OH:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][CH2:7]2
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Name
|
5-methyl-6-(methyloxy)-3,4-dihydro-2(1H)-isoquinolinecarbaldehyde
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
CC1=C2CCN(CC2=CC=C1OC)C=O
|
Name
|
|
Quantity
|
9.09 g
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
WAIT
|
Details
|
the resulting mixture was left
|
Type
|
WAIT
|
Details
|
standing at room temperature for three days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent and trituration with methanol/dichloromethane
|
Type
|
CUSTOM
|
Details
|
gave a white solid residue
|
Type
|
CONCENTRATION
|
Details
|
the mother liquors were concentrated
|
Type
|
EXTRACTION
|
Details
|
the residue applied to an SCX solid phase extraction cartridge (20 g)
|
Type
|
WASH
|
Details
|
eluted with methanol
|
Type
|
WASH
|
Details
|
to elute the product
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent the title compound (780 mg)
|
Type
|
CUSTOM
|
Details
|
was obtained as a pale yellow solid
|
Reaction Time |
85 min |
Name
|
|
Type
|
|
Smiles
|
CC1=C2CCNCC2=CC=C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |